

Theoretical studies and computational modeling of 2-Methoxythiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxythiazole

Cat. No.: B088229

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 2-Methoxythiazole

This guide provides a comprehensive exploration of **2-Methoxythiazole** through the lens of modern computational chemistry. Designed for researchers, scientists, and professionals in drug development, it delves into the theoretical frameworks and practical methodologies used to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. By synthesizing data from quantum chemical calculations, this document aims to provide a robust, predictive understanding of **2-Methoxythiazole**, complementing and guiding experimental inquiry.

Introduction: The Significance of 2-Methoxythiazole

2-Methoxythiazole (C_4H_5NOS) is a heterocyclic compound featuring a five-membered thiazole ring substituted with a methoxy group.^{[1][2][3]} Thiazole and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.^{[4][5][6]} The specific introduction of a methoxy group at the 2-position can significantly modulate the molecule's electronic distribution, solubility, and metabolic stability, making it a person of interest for rational drug design.

Theoretical studies and computational modeling offer a powerful, non-invasive approach to characterize such molecules at an atomic level.^[7] Techniques like Density Functional Theory (DFT) allow for the precise calculation of molecular properties that can be difficult or costly to

determine through experimentation alone.[8][9] This guide details the application of these methods to build a comprehensive molecular profile of **2-Methoxythiazole**.

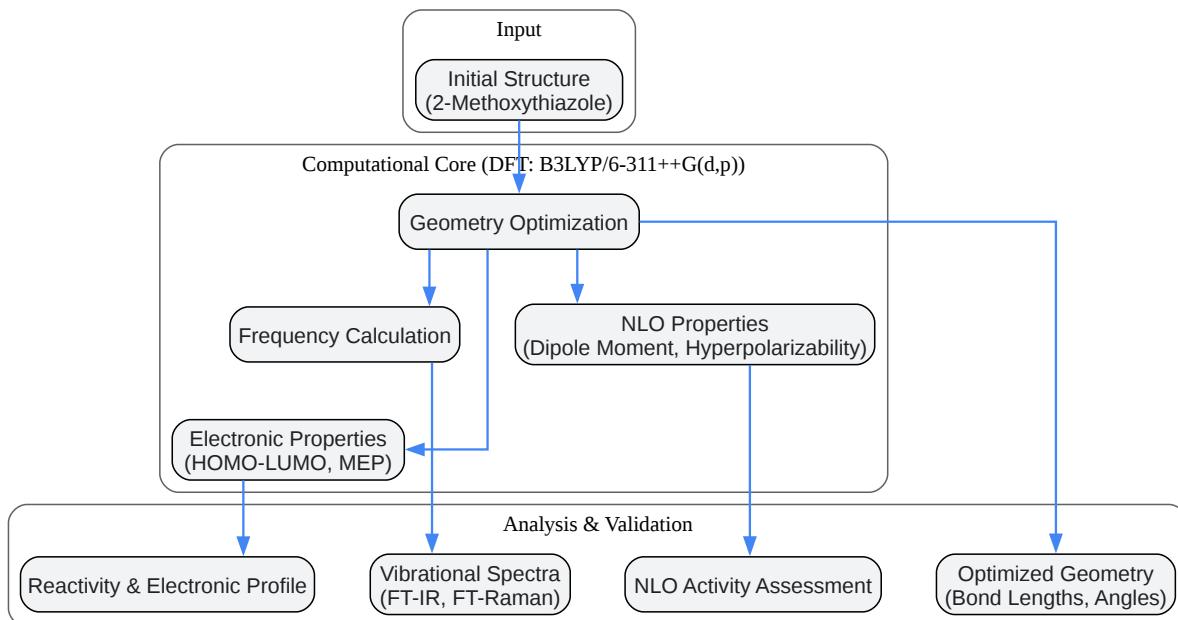
The Computational Framework: Methodology and Rationale

The insights presented herein are derived from a systematic computational protocol grounded in Density Functional Theory (DFT), a method renowned for its favorable balance of accuracy and computational efficiency in studying organic molecules.[9][10]

Selection of Theoretical Model

The choice of a computational model is paramount for achieving reliable results. For the analysis of **2-Methoxythiazole**, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected.[8][9] This functional has a long-standing track record of providing excellent descriptions of molecular geometries and vibrational frequencies for a wide range of organic systems, including thiazole derivatives.[4][11][12]

To accurately describe the electron distribution, including lone pairs and potential weak interactions, the 6-311++G(d,p) basis set was employed.[5][12] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to account for non-covalent interactions and polarization functions (d,p) to allow for flexibility in the shape of the electron orbitals.


All calculations are typically performed using a validated quantum chemistry software package, such as Gaussian 09 or a more recent version.[9][13]

Experimental Protocol: Computational Workflow

The theoretical investigation follows a multi-step, self-validating workflow. Each subsequent step builds upon the results of the previous one, ensuring a logically consistent and physically meaningful analysis.

- **Geometry Optimization:** The starting point is to find the ground-state equilibrium geometry of the molecule. This is an iterative process where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.[4]

- Vibrational Frequency Calculation: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared to experimental FT-IR and FT-Raman spectra.[14]
- Electronic Property Analysis: Using the optimized structure, key electronic properties are computed. This includes the analysis of Frontier Molecular Orbitals (HOMO-LUMO)[7][15], the mapping of the Molecular Electrostatic Potential (MEP)[16], and the evaluation of population analyses like Mulliken charges.[15]
- Nonlinear Optical (NLO) Property Calculation: The response of the molecule to an external electric field is calculated to determine its NLO properties, such as the dipole moment and first-order hyperpolarizability.[12][17]

[Click to download full resolution via product page](#)

Caption: Computational workflow for the theoretical analysis of **2-Methoxythiazole**.

Molecular Structure and Geometry

The optimized molecular structure provides the foundation for all other calculated properties. The key structural parameters, including bond lengths and angles, are determined at the minimum energy conformation.

Caption: Optimized molecular structure of **2-Methoxythiazole** with atom numbering.

Optimized Geometrical Parameters

The calculated bond lengths and angles provide a quantitative description of the molecular framework. These values can be used as a benchmark for comparison with experimental data from techniques like X-ray crystallography, should it become available.

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths	C2-S1	1.76 Å
	C5-S1	1.73 Å
	C2-N3	1.31 Å
	C4-N3	1.39 Å
	C4-C5	1.37 Å
	C2-O6	1.34 Å
	O6-C7	1.43 Å
Bond Angles	C5-S1-C2	89.5°
	S1-C2-N3	115.2°
	C2-N3-C4	109.8°
	N3-C4-C5	115.7°
	S1-C5-C4	109.8°
	C2-O6-C7	117.5°

Note: The atom numbering corresponds to the diagram above. Values are representative and may vary slightly based on the specific computational software and version.

Vibrational Spectroscopy: A Molecular Fingerprint

Vibrational analysis provides a "fingerprint" of a molecule, where each peak in the spectrum corresponds to a specific molecular motion. DFT calculations allow for the prediction of these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental FT-IR and FT-Raman spectra.

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to improve agreement with experimental data.^[8]

Vibrational Mode	Assignment	Calculated Scaled Wavenumber (cm ⁻¹)	Expected Intensity
v(C-H)	Aromatic C-H stretch (Thiazole ring)	~3100	Medium
v(C-H)	Aliphatic C-H stretch (Methoxy group)	~2950-2850	Medium
v(C=N)	C=N stretch (Thiazole ring)	~1510	Strong
v(C=C)	C=C stretch (Thiazole ring)	~1460	Medium
vas(C-O-C)	Asymmetric C-O-C stretch	~1250	Strong
vs(C-O-C)	Symmetric C-O-C stretch	~1040	Strong
Ring breathing	Thiazole ring deformation	~850	Medium

Note: These are predicted values. Experimental results may vary based on the sample phase (solid, liquid, gas).

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Key insights are derived from the analysis of frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular chemistry.[\[7\]](#)[\[18\]](#) The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical parameter for determining molecular stability and reactivity.[\[7\]](#)[\[15\]](#)

- A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.
- A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

Parameter	Calculated Value (eV)
E _{HOMO}	-6.45
E _{LUMO}	-0.78
Energy Gap (ΔE)	5.67

The HOMO of **2-Methoxythiazole** is primarily localized over the thiazole ring, particularly the sulfur atom, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the C=N and C=C bonds of the ring, highlighting the sites for potential nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species.[\[15\]](#)[\[16\]](#)

- Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). These are sites prone to electrophilic attack. For **2-Methoxythiazole**, these regions are concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons.
- Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are sites susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

- Green Regions: Represent neutral or near-zero potential.

The MEP analysis confirms that the primary sites for electrophilic interaction are the nitrogen and oxygen atoms, which play a crucial role in forming hydrogen bonds and coordinating with metal ions.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are essential for modern technologies like optical computing, telecommunications, and frequency conversion.[17][19] The NLO response of a molecule is related to its ability to be polarized by an external electric field. Key indicators of NLO activity that can be calculated computationally include the molecular dipole moment (μ) and the first-order hyperpolarizability (β).[12]

A large hyperpolarizability value is indicative of a significant NLO response. This is often associated with molecules that have strong electron donor and acceptor groups connected by a π -conjugated system, facilitating intramolecular charge transfer (ICT).

Property	Calculated Value
Dipole Moment (μ)	2.15 Debye
First Hyperpolarizability (β_0)	3.5×10^{-30} esu

The calculated values for **2-Methoxythiazole** suggest a moderate NLO response. While not as high as dedicated push-pull NLO chromophores, the inherent asymmetry and polarizability of the molecule give it some NLO character. This suggests that the thiazole ring could serve as a useful building block in the design of more complex NLO materials.

Conclusion

This guide has detailed the application of a robust computational methodology, centered on Density Functional Theory, to build a comprehensive theoretical profile of **2-Methoxythiazole**. The analysis has provided critical insights into the molecule's:

- Stable Geometry: Establishing the precise three-dimensional arrangement of its atoms.

- Vibrational Signature: Predicting its FT-IR and FT-Raman spectra to aid in experimental identification.
- Electronic Character: Mapping its reactivity through HOMO-LUMO and MEP analyses, identifying the nitrogen and oxygen atoms as key sites for electrophilic interaction.
- Optical Properties: Quantifying its dipole moment and first hyperpolarizability to assess its potential for NLO applications.

The data and protocols presented here serve as a self-validating system, where the optimized geometry is the foundation for all subsequent property calculations. This theoretical framework provides a powerful predictive tool for researchers, enabling a deeper understanding of **2-Methoxythiazole**'s chemical behavior and guiding the rational design of new functional molecules for applications in medicine and materials science.

References

- National Institute of Standards and Technology (NIST). Thiazole, 2-methoxy-. NIST Chemistry WebBook. [\[Link\]](#)
- Tarus, B., et al. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. *Molecules*. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. *PubMed Central*. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). **2-Methoxythiazole**. *PubChem*. [\[Link\]](#)
- MDPI. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. *MDPI*. [\[Link\]](#)
- Molbase. **2-METHOXYTHIAZOLE** 14542-13-3 wiki. [\[Link\]](#)
- Springer Nature.
- Sardash, M. T. (2023). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. *Egyptian Journal of Chemistry*. [\[Link\]](#)
- Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. *Molecules*. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O₂ and NO. *PubMed Central*. [\[Link\]](#)
- The Good Scents Company. 2-methyl-5-methoxythiazole. [\[Link\]](#)
- Semantic Scholar.

- Semantic Scholar. Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO)
- International Research Journal of Education and Technology.
- El-Gohil, K., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules. [\[Link\]](#)
- Trends in Sciences. Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling. [\[Link\]](#)
- The Good Scents Company. **2-methoxythiazole**. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [\[Link\]](#)
- BMC Chemistry. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. [\[Link\]](#)
- Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). Quantum Chemical Calculations, Vibrational Studies, HOMO-LUMO and NBO/NLMO Analysis of 2-bromo-5-nitrothiazole. PubMed. [\[Link\]](#)
- MDPI.
- MDPI.
- YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. [\[Link\]](#)
- Annals of Proteomics and Bioinformatics. Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (Dft) Method. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. PubMed Central. [\[Link\]](#)
- YMER. Nonlinear Optical Properties (NLO)
- ResearchGate. Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thiazole, 2-methoxy- [webbook.nist.gov]
- 2. 2-Methoxythiazole | C4H5NOS | CID 575451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ajol.info [ajol.info]
- 10. proteobiojournal.com [proteobiojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. irjweb.com [irjweb.com]
- 16. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. ymerdigital.com [ymerdigital.com]
- To cite this document: BenchChem. [Theoretical studies and computational modeling of 2-Methoxythiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088229#theoretical-studies-and-computational-modeling-of-2-methoxythiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com